molecular formula C17H23N3O3 B2435006 Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate CAS No. 2287287-79-8

Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B2435006
CAS No.: 2287287-79-8
M. Wt: 317.389
InChI Key: LUOVAGHTWFVLPV-UHFFFAOYSA-N
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Description

Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O3 It is known for its unique structure, which includes a piperidine ring and a piperazine ring, both of which are important in medicinal chemistry

Scientific Research Applications

Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives. One common method includes the reaction of benzyl chloroformate with 3-(2-oxopiperazin-1-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-1-carboxylate and piperidine-1-carboxamide.

    Piperazine derivatives: Compounds like piperazine-1-carboxylate and piperazine-1-carboxamide.

Uniqueness

Benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate is unique due to its dual piperidine and piperazine structure, which provides a versatile framework for chemical modifications. This dual structure allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

benzyl 3-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16-11-18-8-10-20(16)15-7-4-9-19(12-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVAGHTWFVLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CCNCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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